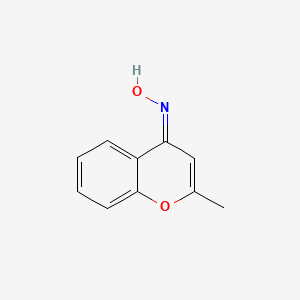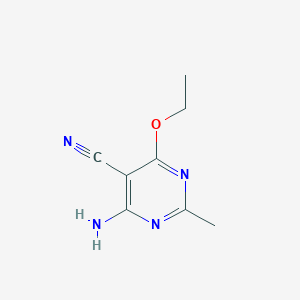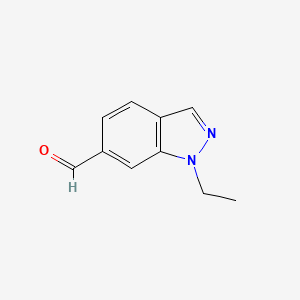![molecular formula C10H18N2O B11912071 1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone CAS No. 1256239-01-6](/img/structure/B11912071.png)
1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,7-Diazaspiro[45]decan-7-yl)ethanone is a heterocyclic compound characterized by a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it targets RIPK1, blocking the activation of the necroptosis pathway. This inhibition can prevent cell death in certain inflammatory diseases, showcasing its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
2,8-Diazaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic structure and has been studied for its kinase inhibitory properties.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential biological applications.
Uniqueness: 1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone is unique due to its specific spirocyclic configuration and its ability to inhibit RIPK1 effectively. This makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1256239-01-6 |
|---|---|
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-(2,7-diazaspiro[4.5]decan-7-yl)ethanone |
InChI |
InChI=1S/C10H18N2O/c1-9(13)12-6-2-3-10(8-12)4-5-11-7-10/h11H,2-8H2,1H3 |
InChI-Schlüssel |
STMSAVATQVVJNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC2(C1)CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)


![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)

![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)
![Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)


![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11912066.png)

